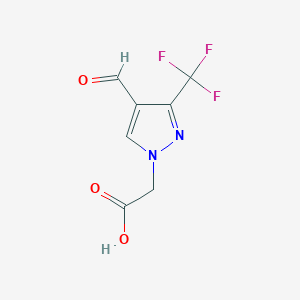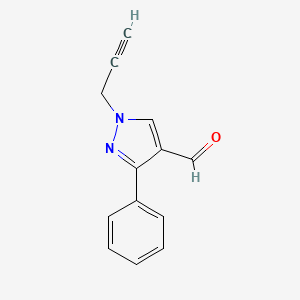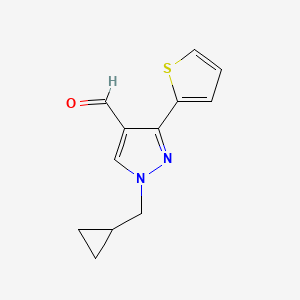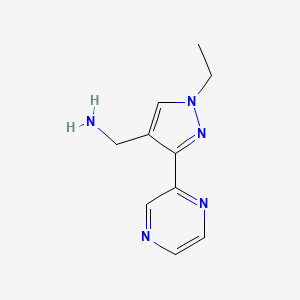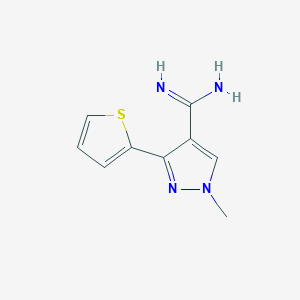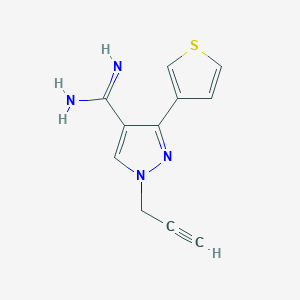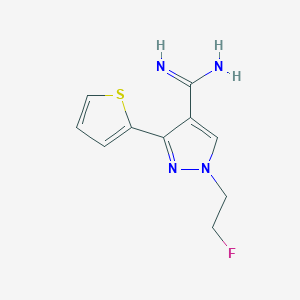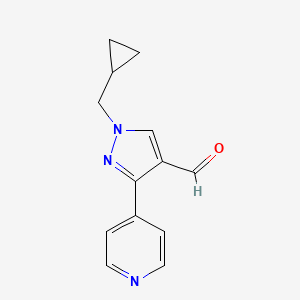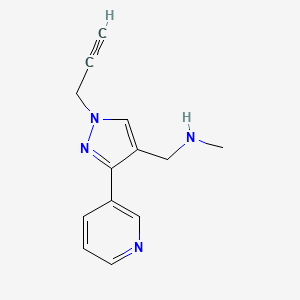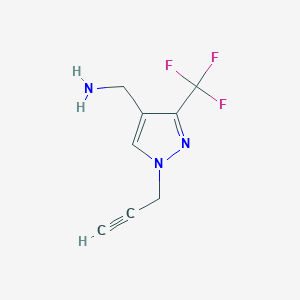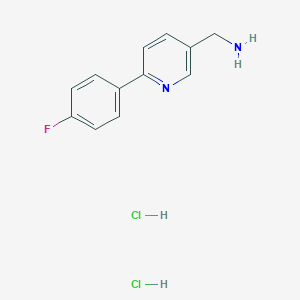
(6-(4-Fluorophenyl)pyridin-3-yl)methanamine dihydrochloride
Übersicht
Beschreibung
(6-(4-Fluorophenyl)pyridin-3-yl)methanamine dihydrochloride (FPPM) is a member of the pyridinium family and is a versatile compound with a wide range of scientific and medical applications. It is a white crystalline solid with a molecular weight of 342.98 g/mol and a melting point of 100-101°C. FPPM has been used in a variety of fields, including organic synthesis, pharmaceuticals, and medical research.
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Biological Activity
A study by Reddy et al. (2012) focused on the synthesis of a new family of compounds, which included derivatives similar to "(6-(4-Fluorophenyl)pyridin-3-yl)methanamine dihydrochloride". These compounds demonstrated moderate to high antiosteoclast and osteoblast activity, indicating potential applications in the treatment of bone-related disorders (Reddy et al., 2012).
2. Photocytotoxicity and Cellular Uptake
Basu et al. (2015) investigated iron(III) complexes of pyridoxal Schiff bases, which included a similar structural motif. These complexes showed remarkable photocytotoxicity in various cancer cells and demonstrated selective cellular uptake, highlighting their potential in targeted cancer therapy (Basu et al., 2015).
3. Anticonvulsant Agents
Pandey and Srivastava (2011) synthesized and evaluated a series of novel Schiff bases of 3-aminomethyl pyridine for anticonvulsant activity. Some of these compounds showed significant seizures protection, indicating their potential as anticonvulsant agents (Pandey & Srivastava, 2011).
4. Kinase Inhibition for Cancer Therapy
A study by Schroeder et al. (2009) identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. These compounds showed significant in vivo efficacy in cancer models, suggesting their utility in cancer therapy (Schroeder et al., 2009).
5. Photophysical Properties and Anion Detection
Zhang et al. (2019) designed and synthesized a tri-(2-picolyl) amine functionalized triarylborane that could capture CN- and F- in aqueous solution through strong chelation. This compound exhibited distinct fluorogenic responses, suggesting its application in anion detection (Zhang et al., 2019).
Eigenschaften
IUPAC Name |
[6-(4-fluorophenyl)pyridin-3-yl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2.2ClH/c13-11-4-2-10(3-5-11)12-6-1-9(7-14)8-15-12;;/h1-6,8H,7,14H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDKHNWOSBTSQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=C2)CN)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-(4-Fluorophenyl)pyridin-3-yl)methanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



